

Sesquimustard: A Technical Overview of its Chemical Properties and Synthetic Pathways

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For Researchers, Scientists, and Drug Development Professionals

Sesquimustard, known by its military designation Q, is a potent vesicant and a member of the sulfur mustard family of chemical warfare agents.[1][2] Its chemical name is 1,2-Bis[(2-chloroethyl)sulfanyl]ethane.[1] This document provides a comprehensive technical guide to the chemical structure, properties, and synthetic methodologies of **Sesquimustard**, intended for an audience of researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

Sesquimustard is an organosulfur compound with the chemical formula C6H12Cl2S2.[3] The molecule consists of an ethane bridge with a 2-chloroethylthio group attached to each carbon atom.[1] This structure is responsible for its high reactivity and vesicant properties.

The key identifiers for **Sesquimustard** are:

IUPAC Name: 1,2-Bis[(2-chloroethyl)sulfanyl]ethane[1]

CAS Number: 3563-36-8[1][3][4][5][6]

Molecular Formula: C6H12Cl2S2[3][5][6][7]

Physicochemical and Toxicological Data



Sesquimustard is a white crystalline solid in its pure form, though impurities can give it a pale brown appearance.[1][3] It is characterized by low water solubility, in which it undergoes slow degradation, but is soluble in a range of organic solvents.[1][3] A summary of its key quantitative properties is presented in the table below.

Property	Value	References
Molecular Weight	219.20 g/mol	[3][5]
Melting Point	56.5 °C	[1][3]
Boiling Point	328.7 °C at 760 mmHg	[7]
Density	1.229 g/cm ³	[7]
Vapor Pressure	0.000357 mmHg at 25°C	[7]
Solubility in Water	Insoluble, slowly degrades	[1][3]
Solubility in Organic Solvents	Soluble in alcohols, hydrocarbons, lipids, and ethers	[1][3]

Experimental Protocols Synthesis of Sesquimustard

The primary and most documented method for the synthesis of **Sesquimustard** involves the chlorination of its diol precursor, 1,2-bis(2-hydroxyethylthio)ethane.[2][3] This process is analogous to the synthesis of sulfur mustard from thiodiglycol.[3]

Reaction:

 $(HOCH_2CH_2SCH_2)_2 + 2 SOCl_2 \rightarrow (CICH_2CH_2SCH_2)_2 + 2 SO_2 + 2 HCl_2$

Detailed Methodology:

Precursor Preparation: The synthesis begins with the preparation of the precursor, 1,2-bis(2-hydroxyethylthio)ethane.



- Chlorination: The diol precursor is reacted with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or concentrated hydrochloric acid.[2][3] The reaction is typically conducted under controlled temperature and an inert atmosphere to prevent unwanted side reactions.[3]
- Purification: The crude product is then purified to remove byproducts and unreacted starting materials. Analysis of byproducts can provide insights into the specific synthetic route employed.[3]

Analytical Characterization

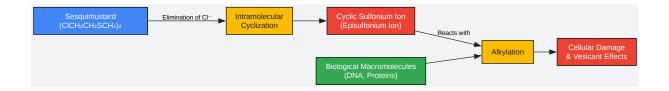
The identification and characterization of **Sesquimustard** and its byproducts are crucial for verification and research purposes. The primary analytical techniques employed are:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific technique for detecting and identifying Sesquimustard and related compounds.[8][9] Capillary column GC coupled with chemical ionization (CI) mass spectrometry can provide structurally significant fragmentation ions for unambiguous identification.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and purity of **Sesquimustard**.[10][11] The characteristic chemical shifts provide definitive structural information. For instance, in CDCl₃, the proton NMR spectrum of **Sesquimustard** shows a singlet at approximately 2.81 ppm for the ethane bridge protons and two triplets at around 2.92 ppm and 3.64 ppm for the chloroethyl protons.[10]

Mechanism of Action and Biological Reactivity

Sesquimustard's toxicity stems from its nature as a potent alkylating agent.[12] The presence of the two chloroethylthio groups allows for the intramolecular formation of highly reactive cyclic sulfonium ions (also known as episulfonium ions).[12] These electrophilic intermediates readily react with nucleophilic sites on biological macromolecules such as DNA and proteins, leading to cellular damage and programmed cell death.[12] This alkylation of critical cellular components is the underlying cause of its vesicant (blistering) effects.[2]





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Caption: Logical workflow of **Sesquimustard**'s mechanism of action.

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